molecular formula C16H24Cl2N2O2 B15344550 Acetanilide, 3'-(2-(bis(2-chloroethyl)amino)ethyl)-4'-ethoxy- CAS No. 101651-57-4

Acetanilide, 3'-(2-(bis(2-chloroethyl)amino)ethyl)-4'-ethoxy-

Cat. No.: B15344550
CAS No.: 101651-57-4
M. Wt: 347.3 g/mol
InChI Key: ZRNOPPYCTRPPCB-UHFFFAOYSA-N
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Description

Acetanilide, 3’-(2-(bis(2-chloroethyl)amino)ethyl)-4’-ethoxy- is a complex organic compound that belongs to the class of nitrogen mustards. These compounds are known for their cytotoxic properties and have been extensively studied for their potential applications in chemotherapy and other medical treatments. The compound’s structure includes an acetanilide core with additional functional groups that enhance its reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetanilide, 3’-(2-(bis(2-chloroethyl)amino)ethyl)-4’-ethoxy- typically involves multiple steps, starting with the preparation of the acetanilide core. This is followed by the introduction of the bis(2-chloroethyl)amino group and the ethoxy group. Common reagents used in these reactions include acetic anhydride, aniline, and ethyl chloroformate. The reaction conditions often involve refluxing the reactants in an appropriate solvent, such as ethanol or methanol, under controlled temperatures and pressures to ensure high yields and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and reduced production costs. Additionally, the use of catalysts and automated systems can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Acetanilide, 3’-(2-(bis(2-chloroethyl)amino)ethyl)-4’-ethoxy- undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of corresponding N-oxides.

    Reduction: The compound can be reduced to form secondary amines.

    Substitution: The chloroethyl groups can be substituted with other nucleophiles, such as thiols or amines.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium thiolate. The reaction conditions vary depending on the desired product but often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions include N-oxides, secondary amines, and substituted derivatives with various functional groups

Scientific Research Applications

    Chemistry: It is used as a precursor for the synthesis of other complex organic compounds.

    Biology: The compound’s cytotoxic properties make it a valuable tool for studying cell biology and cancer research.

    Industry: The compound can be used in the production of specialized polymers and other materials with unique properties.

Mechanism of Action

The mechanism of action of Acetanilide, 3’-(2-(bis(2-chloroethyl)amino)ethyl)-4’-ethoxy- involves the alkylation of DNA. The bis(2-chloroethyl)amino group forms highly reactive intermediates that can covalently bind to DNA, leading to cross-linking and strand breaks. This disrupts the replication and transcription processes, ultimately resulting in cell death. The compound primarily targets rapidly dividing cells, making it effective against certain types of cancer.

Comparison with Similar Compounds

Similar Compounds

    Chlorambucil: Another nitrogen mustard used in chemotherapy.

    Cyclophosphamide: A widely used chemotherapeutic agent with similar DNA-alkylating properties.

    Melphalan: Known for its use in treating multiple myeloma and ovarian cancer.

Uniqueness

Acetanilide, 3’-(2-(bis(2-chloroethyl)amino)ethyl)-4’-ethoxy- is unique due to its specific structural modifications, which enhance its reactivity and biological activity. The presence of the ethoxy group and the acetanilide core differentiates it from other nitrogen mustards, potentially leading to different pharmacokinetics and therapeutic profiles.

Properties

CAS No.

101651-57-4

Molecular Formula

C16H24Cl2N2O2

Molecular Weight

347.3 g/mol

IUPAC Name

N-[3-[2-[bis(2-chloroethyl)amino]ethyl]-4-ethoxyphenyl]acetamide

InChI

InChI=1S/C16H24Cl2N2O2/c1-3-22-16-5-4-15(19-13(2)21)12-14(16)6-9-20(10-7-17)11-8-18/h4-5,12H,3,6-11H2,1-2H3,(H,19,21)

InChI Key

ZRNOPPYCTRPPCB-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)NC(=O)C)CCN(CCCl)CCCl

Origin of Product

United States

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